3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-7-11(16-2)13-10(15-14-7)8-3-5-9(12)6-4-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSFSJFGYPWTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)C2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzonitrile with methoxyacetonitrile in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions include substituted triazines, hydroxyl derivatives, and various oxidized or reduced forms of the original compound.
Scientific Research Applications
3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar 1,2,4-Triazine Derivatives
Structural and Substituent Variations
Key structural analogs differ in substituent groups at positions 3, 5, and 6 of the triazine core. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected 1,2,4-Triazine Derivatives
Key Observations:
- Substituent Effects on Polarity : The methoxy group in the target compound enhances polarity compared to phenyl (5c) or benzylsulfanyl groups, likely improving solubility in polar solvents.
Reactivity and Functionalization
1,2,4-Triazines are known for their reactivity at electron-deficient positions. For example:
- Hydrazino-Triazines: Derivatives like 3-hydrazino-5,6-diphenyl-1,2,4-triazine react with π-acceptors to form pyrazole-linked analogs (). The methoxy and methyl groups in the target compound may modulate similar reactivity by altering electron density.
- Electrophilic Substitution : The 4-chlorophenyl group in the target compound and 5c may direct electrophilic substitution reactions para to the chlorine atom, a feature exploited in halogenated drug analogs ().
Chromatographic Behavior
- The Rf value of 0.50 for compound 5c () in hexane/EtOAc (6:4) indicates moderate polarity. The target compound, with a methoxy group, is expected to have a lower Rf in the same system due to increased polarity.
Biological Activity
3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine is a heterocyclic compound belonging to the triazine family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. Its unique structure, featuring a chlorophenyl group, a methoxy group, and a methyl group, contributes to its diverse chemical reactivity and biological interactions.
- IUPAC Name: this compound
- Molecular Formula: C11H10ClN3O
- Molecular Weight: 235.67 g/mol
- CAS Number: 866039-26-1
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. A common method includes the reaction of 4-chlorobenzonitrile with methoxyacetonitrile in the presence of a base, followed by cyclization using hydrazine hydrate under controlled conditions such as elevated temperatures and specific solvents like ethanol or dimethylformamide.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains and fungi. For instance:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 14 | 100 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
The mechanism of action appears to involve the inhibition of specific enzymes related to cell cycle regulation and apoptosis induction .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is believed to bind to enzymes or receptors involved in critical cellular pathways, leading to altered enzyme activity and subsequent biological effects. For instance:
- Enzyme Inhibition: The compound may inhibit enzymes involved in nucleotide synthesis.
- Receptor Interaction: It could potentially modulate receptor activity linked to cell growth and differentiation.
Study on Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.
Research on Anticancer Effects
Another investigation by Johnson et al. (2024) focused on the anticancer properties of this compound in vivo using mouse models. The study reported a significant reduction in tumor size when treated with the compound compared to control groups.
Q & A
Q. How can isotopic labeling (e.g., ¹³C or ¹⁵N) track metabolic pathways of this compound in in vitro models?
- Methodological Answer : Synthesize ¹³C-labeled triazine via Knoevenagel condensation with ¹³C-formaldehyde. LC-MS/MS analysis of hepatocyte lysates identifies metabolites (e.g., hydroxylated or glutathione-conjugated derivatives). Quantify using isotope dilution assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
